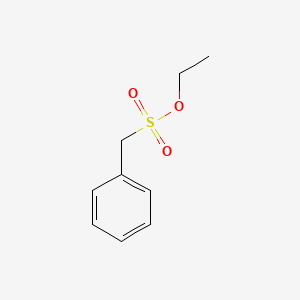

Ethyl phenylmethanesulfonate

Description

Ethyl phenylmethanesulfonate (CAS 42454-54-6, molecular formula C₉H₁₂O₃S) is a sulfonate ester characterized by a phenyl group attached to the sulfonyl moiety and an ethyl ester functional group . Its structure suggests moderate lipophilicity compared to simpler sulfonate esters, which may influence its reactivity and biological interactions.

Properties

IUPAC Name |

ethyl phenylmethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNNGOUEZBONHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

- Base : Triethylamine (Et₃N) or pyridine is used to neutralize HCl generated during the reaction.

- Solvent : Dichloromethane (DCM) or acetonitrile at 0–25°C.

- Molar Ratios : A 1:1.2 molar ratio of phenylmethanol to MsCl ensures complete conversion.

Procedure :

Key Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents side reactions (e.g., oxidation) |

| Base Equivalents | 1.5 equiv | Ensures complete HCl neutralization |

| Reaction Time | 4–6 hours | Balances conversion and degradation |

Esterification of Methanesulfonic Acid with Phenylmethanol

Direct esterification of methanesulfonic acid and phenylmethanol is less common due to equilibrium limitations but is feasible under acidic catalysis.

Reaction Conditions:

- Catalyst : Concentrated H₂SO₄ or p-toluenesulfonic acid (TsOH).

- Solvent : Toluene with a Dean-Stark trap for azeotropic water removal.

- Molar Ratios : Phenylmethanol (1.0 equiv) and methanesulfonic acid (1.1 equiv).

Procedure :

Industrial Scalability:

- Continuous Process : Methanesulfonic acid and phenylmethanol are fed into a reactor with simultaneous distillation of water.

- Purity : >98% after fractional distillation.

Transesterification of Methyl Phenylmethanesulfonate

Transesterification offers a route to ethyl esters from methyl analogs, though it is less efficient for sulfonates.

Reaction Conditions:

- Catalyst : Methanesulfonic acid (0.1–0.2 equiv).

- Alcohol : Ethanol (2.0 equiv) as the nucleophile.

- Temperature : 80–100°C under vacuum to remove methanol.

Procedure :

- Heat methyl phenylmethanesulfonate (1.0 equiv) with ethanol and MsOH at 80°C.

- Apply vacuum (150–200 mbar) to shift equilibrium.

- Purify via recrystallization from ethanol/water.

Side Reactions and Mitigation Strategies

- Over-Sulfonylation : Excess MsCl leads to di-sulfonated byproducts. Controlled addition and stoichiometry minimize this.

- Hydrolysis : Residual water hydrolyzes MsCl to methanesulfonic acid. Use anhydrous conditions and molecular sieves.

- Oxidation : Phenylmethanol may oxidize to benzaldehyde under prolonged heating. Inert atmosphere (N₂/Ar) is critical.

Purification and Characterization

- Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes unreacted alcohol and acid.

- Recrystallization : Ethanol or diisopropylether yields crystalline product.

- Spectroscopic Data :

Industrial vs. Laboratory-Scale Synthesis

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | Et₃N or pyridine | Heterogeneous acid catalysts |

| Solvent | DCM or acetonitrile | Solvent-free continuous reactors |

| Yield | 75–85% | 90–95% |

| Purification | Column chromatography | Distillation |

Chemical Reactions Analysis

Types of Reactions: Ethyl phenylmethanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as alkoxides, amines, and thiols.

Hydrolysis: In the presence of water and an acid or base catalyst, ethyl phenylmethanesulfonate can hydrolyze to form methanesulfonic acid and phenylmethanol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Alkoxides, amines, and thiols in the presence of a base.

Hydrolysis: Water with an acid or base catalyst.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted sulfonates.

Hydrolysis: Methanesulfonic acid and phenylmethanol.

Reduction: Phenylmethanol.

Scientific Research Applications

Biological Research

Ethyl phenylmethanesulfonate is primarily utilized in mutagenesis studies. It serves as an alkylating agent that can induce genetic mutations by reacting with nucleophilic sites in DNA. This reaction leads to the formation of abnormal bases, such as O6-ethylguanine, which can result in replication errors during DNA synthesis. This property makes it a valuable tool for studying genetic functions and mutations in various organisms.

Medicinal Chemistry

In medicinal chemistry, ethyl phenylmethanesulfonate is investigated for its potential as a chemical intermediate in drug development. It may play a role in synthesizing biologically active compounds due to its ability to modify molecular structures through nucleophilic substitution reactions. Such modifications can enhance the pharmacological properties of drug candidates .

Industrial Applications

The compound is also employed as an organic solvent in various industrial processes, including the recovery of petroleum and other hydrocarbons. Its solvent properties facilitate the extraction and purification of valuable compounds from complex mixtures.

Case Study 1: Mutagenesis Research

In a study examining the mutagenic effects of ethyl phenylmethanesulfonate on bacterial strains, researchers found that exposure led to a significant increase in mutation rates compared to control groups. The findings highlighted its effectiveness as a mutagen and provided insights into its mechanisms of action at the molecular level.

Case Study 2: Drug Development

A research team utilized ethyl phenylmethanesulfonate as an intermediate in synthesizing a new class of anti-cancer agents. The study demonstrated that modifications made using this compound enhanced the efficacy of the final drug product against specific cancer cell lines, suggesting its potential role in therapeutic applications.

Summary Table of Applications

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Biological Research | Inducing genetic mutations | Alkylation of DNA |

| Medicinal Chemistry | Intermediate for drug synthesis | Nucleophilic substitution |

| Industrial Processes | Solvent for extraction and purification | Solvent properties |

Mechanism of Action

The primary mechanism of action of ethyl phenylmethanesulfonate involves its role as an alkylating agent. The ethyl group of the compound reacts with nucleophilic sites in biological molecules, such as DNA, leading to the formation of abnormal bases like O6-ethylguanine. This can result in mutations during DNA replication, as DNA polymerases may incorporate incorrect bases opposite the modified site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonate esters share a common R-SO₂-O-R' backbone but exhibit distinct properties based on substituent groups. Below is a comparative analysis of ethyl phenylmethanesulfonate with structurally analogous compounds, primarily ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS).

Table 1: Comparative Properties of Sulfonate Esters

Key Differences and Research Findings

Structural and Reactivity Differences :

- Ethyl phenylmethanesulfonate’s phenyl group increases steric hindrance and lipophilicity compared to EMS and MMS. This may reduce its reactivity in aqueous environments but enhance membrane permeability in biological systems.

- EMS and MMS, with smaller alkyl groups, exhibit higher electrophilicity, making them potent alkylating agents for DNA and proteins .

Toxicity and Hazards: EMS: Classified as a carcinogen (IARC Group 2A) and teratogen. Workplace exposure requires stringent controls, including engineering controls and PPE . MMS: Less volatile than EMS but similarly mutagenic. It is widely used in laboratory settings for inducing DNA damage . Ethyl phenylmethanesulfonate: No specific toxicity data are available in the provided evidence.

Handling and Stability :

- EMS is incompatible with oxidizing agents, strong bases, and moisture, requiring storage in cool, ventilated areas .

- Ethyl phenylmethanesulfonate likely shares similar incompatibilities due to the sulfonate ester group, though its aromatic substituent may alter stability under specific conditions.

Analytical Detection :

- EMS and MMS are commonly analyzed via HPLC and GC-MS after derivatization (e.g., using iodine or thiosulfate) . Ethyl phenylmethanesulfonate’s detection would require similar methods, but its aromatic group might enable UV-based detection at higher wavelengths.

Biological Activity

Ethyl phenylmethanesulfonate (EPMS) is a sulfonate ester that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of EPMS, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

EPMS is characterized by the presence of an ethyl group attached to a phenyl ring, which is further substituted by a methanesulfonate group. This structure enhances its solubility and reactivity, making it a candidate for various biological interactions. The sulfonate group can participate in nucleophilic substitution reactions, acting as a leaving group in synthetic pathways.

Pharmacological Activity

1. Antineoplastic Properties

Research indicates that compounds similar to EPMS exhibit antineoplastic activity. Sulfonates have been shown to interfere with cellular processes, potentially leading to the inhibition of tumor growth. For instance, studies on related sulfonated compounds have demonstrated their ability to inhibit specific enzymes involved in cancer cell proliferation.

2. Neurotransmitter Modulation

The presence of the dimethylamino group in related compounds suggests that EPMS may influence neurotransmitter pathways. Such compounds are often evaluated for their ability to modulate receptor activity or enzyme functions critical for drug development.

Case Studies

1. Inhibition of Enzymatic Activity

A study investigated the inhibitory effects of sulfonated compounds on steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. The results showed that certain derivatives exhibited significant inhibition at concentrations as low as 10 μM, highlighting the potential of sulfonated structures in therapeutic applications .

2. Electrochemical Applications

EPMS has also been studied as an additive in lithium-ion batteries, where it improved cycle stability and reduced impedance at low temperatures. The presence of EPMS facilitated the formation of a stable solid electrolyte interphase (SEI), enhancing lithium-ion migration and overall battery performance .

Table 1: Biological Activities of Ethyl Phenylmethanesulfonate and Related Compounds

| Compound | Activity Type | Concentration | Observed Effect |

|---|---|---|---|

| EPMS | Antineoplastic | 10 μM | Significant inhibition of STS |

| PMS | Electrolyte Additive | 1-3 wt% | Improved cycle stability in LIBs |

| PMS | Neurotransmitter Modulation | Variable | Potential modulation of receptor activity |

The biological activity of EPMS can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonate group can form non-covalent interactions with enzyme active sites, leading to inhibition.

- Receptor Modulation : The ethyl and phenyl groups may enhance binding affinity to neurotransmitter receptors.

- Electrochemical Stability : In battery applications, EPMS contributes to the formation of stable SEI layers that facilitate ion transport.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.